(Trimethylsilyl)carbamic acid tert-butyl ester
Overview
Description
“(Trimethylsilyl)carbamic acid tert-butyl ester” is a chemical compound that is extensively used in scientific research. It acts as a protective group for amines and can be employed in the synthesis of various organic compounds, facilitating drug discovery and materials science. The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Synthesis Analysis
Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry . Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis
Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis
Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .Physical And Chemical Properties Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Scientific Research Applications
Palladium-Catalyzed Amination
Carbamic acid 2-trimethylsilylethyl ester serves as an effective ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This application enables the preparation of anilines with sensitive functional groups, offering a versatile method for synthesizing a wide range of aniline derivatives (Mullick et al., 2010).
Synthesis of Carboxylic Acids
Bismuth-based cyclic synthesis utilizes the chemistry of trimethylsilyl esters for the mild conditions synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and related phenols. This approach highlights the use of trimethylsilyl esters in innovative carbon dioxide insertion chemistry (Kindra & Evans, 2014).
Polymer Chemistry
Free radical copolymerization studies involving tert-butyl methacrylate with trimethylsilyl methacrylate indicate selective incorporation and thermal behavior adjustments in resist polymers. This demonstrates the role of trimethylsilyl esters in designing polymers with specific thermal and reactivity properties (Ferbitz & Mormann, 2003).
Crystallographic Studies
(Trimethylsilyl)carbamic acid tert-butyl ester derivatives are used in the preparation of complex molecules, such as in the synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These compounds undergo detailed structural and thermal analysis, contributing to our understanding of molecular conformations and interactions (Kant, Singh, & Agarwal, 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-trimethylsilylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUKTHUNOHNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)carbamic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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